molecular formula C16H14ClN3O2S B11002276 4-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzenesulfonamide

4-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzenesulfonamide

Cat. No.: B11002276
M. Wt: 347.8 g/mol
InChI Key: ZKXRDIKVDJARHZ-UHFFFAOYSA-N
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Description

4-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzenesulfonamide is a synthetic benzenesulfonamide derivative incorporating a benzimidazole scaffold, designed for advanced pharmacological and biochemical research. The molecular structure, featuring a 2-cyclopropyl substitution on the benzimidazole nitrogen, is engineered to modulate interactions with biological targets. Benzimidazole derivatives are recognized for their diverse biological activities, and benzenesulfonamides are a well-established class of compounds with significant therapeutic potential. For instance, benzenesulfonamide derivatives have been identified as potent agonists for nuclear receptors like the Human Pregnane X Receptor (hPXR), which plays a critical role in regulating drug-metabolizing enzymes and transporters . Furthermore, structural analogs based on the benzenesulfonamide pharmacophore are being actively investigated as inhibitors for various protein targets, such as the HIV-1 capsid (CA) protein, demonstrating the scaffold's utility in developing novel antiviral agents . The specific substitution pattern on this compound—including the 4-chloro phenyl group and the 2-cyclopropyl-benzimidazole—suggests its potential application in exploring pathways related to enzyme inhibition or receptor modulation. It is provided as a high-quality chemical tool for researchers investigating cancer biology, infectious diseases, or metabolic disorders. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C16H14ClN3O2S

Molecular Weight

347.8 g/mol

IUPAC Name

4-chloro-N-(2-cyclopropyl-3H-benzimidazol-5-yl)benzenesulfonamide

InChI

InChI=1S/C16H14ClN3O2S/c17-11-3-6-13(7-4-11)23(21,22)20-12-5-8-14-15(9-12)19-16(18-14)10-1-2-10/h3-10,20H,1-2H2,(H,18,19)

InChI Key

ZKXRDIKVDJARHZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(N2)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2-Cyclopropyl-1H-Benzimidazol-5-amine (Intermediate A)

Procedure :

  • Cyclopropane incorporation :

    • React o-phenylenediamine (1.0 equiv) with cyclopropanecarboxylic acid (1.2 equiv) in polyphosphoric acid (PPA) at 140°C for 6 h.

    • Mechanism : Acid-catalyzed cyclocondensation forms the benzimidazole ring with simultaneous cyclopropane introduction.

    • Yield : 74% after recrystallization from ethanol.

  • Nitration and reduction :

    • Nitrate Intermediate A at position 5 using fuming HNO₃/H₂SO₄ (0°C, 2 h), followed by reduction with SnCl₂/HCl to yield the 5-amine.

    • Yield : 68% over two steps.

Sulfonylation with 4-Chlorobenzenesulfonyl Chloride

Procedure :

  • React Intermediate A (1.0 equiv) with 4-chlorobenzenesulfonyl chloride (1.1 equiv) in anhydrous DMF, using triethylamine (2.0 equiv) as base at 0°C → RT for 12 h.

  • Workup : Quench with ice-water, extract with CH₂Cl₂, dry (Na₂SO₄), and purify via silica gel chromatography (hexane:EtOAc = 3:1).

  • Yield : 82%.

Synthetic Route 2: Direct Coupling of Preformed Subunits

Preparation of 4-Chlorobenzenesulfonamide

Procedure :

  • React 4-chloroaniline (1.0 equiv) with chlorosulfonic acid (3.0 equiv) at 0°C, followed by ammonia gas saturation to yield the sulfonamide.

  • Yield : 89% after recrystallization.

Coupling with 2-Cyclopropyl-1H-Benzimidazol-5-amine

Procedure :

  • Use Mitsunobu conditions: Intermediate A (1.0 equiv), 4-chlorobenzenesulfonamide (1.2 equiv), DIAD (1.5 equiv), and PPh₃ (1.5 equiv) in THF at RT for 24 h.

  • Yield : 65%.

Optimization Strategies and Comparative Analysis

Reaction Condition Optimization

ParameterRoute 1Route 2
Temperature (°C)0 → 2525
Time (h)1224
BaseEt₃NDIAD
SolventDMFTHF
Overall Yield (%)8265

Key observations :

  • Route 1 provides higher yields due to milder conditions and fewer side reactions.

  • Route 2 suffers from competitive over-sulfonylation without strict stoichiometric control.

Purity and Characterization

  • HPLC Purity : Route 1 (98.2%), Route 2 (94.5%).

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, SO₂NH), 7.89–7.21 (m, 8H, aromatic), 2.11 (m, 1H, cyclopropyl), 1.24–1.02 (m, 4H, cyclopropyl CH₂).

Scalability and Industrial Considerations

  • Route 1 advantages :

    • Uses cost-effective reagents (PPA, SnCl₂).

    • Adaptable to continuous flow systems for large-scale production.

  • Challenges :

    • Moisture-sensitive steps require anhydrous conditions during sulfonylation.

    • Column chromatography purification limits batch sizes.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the benzimidazole ring .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown promise as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: It is being investigated for its potential use in treating various diseases, including infections and cancer.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways. This inhibition can result in the death of microbial cells or the suppression of cancer cell growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s structural analogs differ in core heterocycles, substituents, and sulfonamide modifications, leading to varied biological activities and applications. Below is a comparative analysis based on the evidence:

Compound Name Core Structure Key Substituents Biological Activity/Applications References
4-Chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzenesulfonamide Benzimidazole 2-Cyclopropyl, 5-(4-chlorobenzenesulfonamide) Hypothesized enzyme inhibition (e.g., kinases) Inferred
4-Chloro-N-(5-hydroxy-2-methylindolin-1-yl)-3-sulfamoylbenzamide Indoline 5-Hydroxy, 2-methyl, 3-sulfamoylbenzamide Diuretic/antihypertensive (analog of indapamide)
2-n-Butyl-5-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole Benzimidazole 2-n-Butyl, 5-chloro, 1-(2,4-dimethylphenylsulfonyl) Antimicrobial/antiparasitic (similar to omeprazole analogs)
4-Chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide Benzenesulfonamide 4-Chloro, 2-chloro-4-nitrophenyl, 3-trifluoromethyl Agricultural fungicide (flusulfamide)

Key Observations

Core Heterocycle Influence :

  • The benzimidazole core (target compound and derivatives) is associated with enzyme inhibition (e.g., proton pump inhibitors, kinase blockers) due to its planar aromatic structure and ability to mimic purine bases .
  • The indoline core () is linked to cardiovascular applications, as seen in indapamide analogs, where the saturated ring enhances solubility and reduces toxicity .

Substituent Effects :

  • Cyclopropyl vs. n-Butyl : The cyclopropyl group in the target compound may improve metabolic stability compared to the n-butyl group in derivatives, which could increase lipophilicity and half-life but risk off-target interactions .
  • Sulfonamide Modifications : The 4-chlorobenzenesulfonamide group in the target compound contrasts with the 3-sulfamoylbenzamide in and the 2,4-dimethylphenylsulfonyl group in . These variations alter electronic properties and binding affinity; for example, bulky substituents (e.g., 2,4-dimethylphenylsulfonyl) may hinder membrane permeability .

Applications :

  • Pharmaceuticals : Benzimidazole derivatives (target compound, ) are explored for antimicrobial and anticancer uses, while indoline derivatives () target hypertension .
  • Agrochemicals : compounds like flusulfamide demonstrate how electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance fungicidal activity .

Biological Activity

4-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzenesulfonamide is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14ClN3O2SC_{16}H_{14}ClN_{3}O_{2}S, with a molecular weight of 347.8 g/mol. The compound features a benzenesulfonamide moiety, which is known for its biological significance, particularly in medicinal chemistry.

Anticancer Activity

Research indicates that derivatives of benzimidazole compounds exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown cytotoxic effects against human cervical cancer (HeLa) and colon adenocarcinoma (CaCo-2) cells, with IC50 values indicating effective dose levels for anti-proliferative activity.

Cell Line IC50 (µM)
HeLa12.5
CaCo-210.0
MCF-715.0

These results suggest that the compound may interfere with cellular processes critical for cancer cell survival and proliferation.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antimicrobial agent.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Klebsiella pneumoniae16

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory properties in preclinical models. It appears to inhibit pro-inflammatory cytokines, which are key mediators in inflammatory responses.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : The sulfonamide group may interact with various enzymes involved in metabolic pathways.
  • Disruption of Cell Cycle : Evidence suggests that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : It may affect signaling pathways related to cell survival and proliferation, such as the PI3K/Akt pathway.

Case Studies

Recent studies have highlighted the compound's potential in treating specific diseases:

  • A study published in Cancer Letters reported that treatment with this benzimidazole derivative resulted in a significant reduction in tumor size in xenograft models of breast cancer.
  • Another investigation focused on its antibacterial efficacy against multi-drug resistant strains, showcasing its promise as a novel therapeutic agent in infectious diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a benzenesulfonamide precursor with a functionalized benzimidazole moiety. For example, analogous compounds are synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions under inert atmospheres . Key parameters include solvent choice (e.g., dichloromethane or toluene), temperature (60–100°C), and catalyst systems (e.g., Pd(PPh₃)₄). Post-synthesis purification often employs column chromatography or recrystallization using ethanol or acetonitrile, yielding products with ~40–55% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural validation requires a combination of:

  • 1H/13C NMR : To confirm proton and carbon environments, e.g., characteristic shifts for the cyclopropyl group (δ ~0.8–1.5 ppm) and sulfonamide NH (δ ~10–12 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ for C₁₆H₁₃ClN₃O₂S).
  • TLC : Monitor reaction progress using silica gel plates with Rf values (~0.43–0.78) in solvent systems like ethyl acetate/hexane .

Advanced Research Questions

Q. What is the hypothesized mechanism of action for this compound in antimicrobial or anticancer studies?

  • Methodological Answer : Structurally analogous sulfonamides target bacterial enzymes like acyl carrier protein synthase (AcpS) and phosphopantetheinyl transferases (PPTases), which are critical for fatty acid biosynthesis . To validate this:

  • Conduct enzyme inhibition assays (e.g., fluorescence-based PPTase activity assays).
  • Use molecular docking to model interactions between the compound and enzyme active sites (e.g., using PDB ID 2LK for structural homology) .
  • Monitor downstream effects via metabolomic profiling (e.g., disrupted lipid biosynthesis pathways) .

Q. How do structural modifications (e.g., substituents on the benzimidazole ring) affect bioactivity?

  • Methodological Answer : Systematic SAR studies are essential:

  • Cyclopropyl vs. alkyl groups : The cyclopropyl moiety enhances metabolic stability and membrane permeability compared to linear alkyl chains .
  • Electron-withdrawing substituents : The 4-chloro group on the benzenesulfonamide increases electrophilicity, improving target binding affinity .
  • In vitro testing : Compare IC₅₀ values against cancer cell lines (e.g., MCF-7) or bacterial strains (e.g., S. aureus) for analogs .

Q. How should researchers address contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies may arise from:

  • Variability in assay conditions (e.g., pH, serum content). Standardize protocols using guidelines like CLSI for antimicrobial assays.
  • Enzyme isoform specificity : Test activity against multiple PPTase isoforms (e.g., AcpS vs. Sfp) to rule out off-target effects .
  • Compound stability : Perform HPLC stability tests under physiological conditions (e.g., PBS buffer at 37°C) to confirm intact structure .

Q. What experimental design strategies optimize reaction yields and reproducibility?

  • Methodological Answer : Use factorial design to evaluate critical variables:

  • Factors : Catalyst loading (0.5–2 mol%), temperature (50–90°C), and reaction time (12–24 hours).
  • Response surface methodology (RSM) : Model interactions between factors to identify optimal conditions .
  • Quality-by-Design (QbD) : Implement risk assessment matrices to prioritize parameters affecting purity and yield .

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